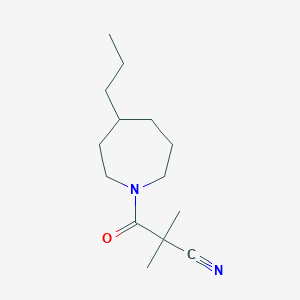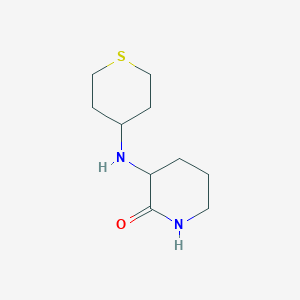![molecular formula C10H12ClN3O3 B7554582 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
作用机制
The mechanism of action of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid involves the inhibition of certain enzymes and pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid have been studied extensively. It has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid in lab experiments include its ability to inhibit the activity of COX-2 and HDACs, which are important targets for the development of anti-inflammatory and anti-cancer drugs. However, its limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
未来方向
There are several future directions for the research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid. These include:
1. Further studies to evaluate its safety and efficacy in humans.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential use as a diagnostic tool for certain diseases.
4. Studies to elucidate its mechanism of action and identify new targets for drug development.
5. Evaluation of its potential use in combination with other drugs for the treatment of inflammation and cancer.
合成方法
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been achieved using different approaches. One such method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with N,N'-carbonyldiimidazole (CDI) in the presence of N-methylmorpholine (NMM) to yield the desired product. Another method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine (TEA) to produce 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid.
科学研究应用
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been investigated for its potential applications in the field of medicine. It has been studied as a potential anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of certain enzymes and pathways that are involved in these processes. Additionally, it has been evaluated for its potential use as a diagnostic tool for certain diseases.
属性
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(2)9-12-3-6(11)8(14-9)10(17)13-4-7(15)16/h3,5H,4H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBZVKMCFYWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-isopropylpyrimidine-4-carbonyl)glycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)


![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)